3-Bromo-2-(difluoromethoxy)-4-fluoroaniline
Description
3-Bromo-2-(difluoromethoxy)-4-fluoroaniline is a halogenated aniline derivative with the molecular formula C₇H₅BrF₃NO (approximate molecular weight: 256.02 g/mol). It features a bromine atom at the 3-position, a difluoromethoxy group (-OCHF₂) at the 2-position, and a fluorine atom at the 4-position of the aromatic ring. This compound is a critical intermediate in pharmaceutical and agrochemical synthesis due to its unique electronic properties imparted by the difluoromethoxy group, which enhances both reactivity and biological activity. The electron-withdrawing nature of the fluorine substituents increases its stability and binding affinity to biological targets, making it valuable in drug design .
Properties
Molecular Formula |
C7H5BrF3NO |
|---|---|
Molecular Weight |
256.02 g/mol |
IUPAC Name |
3-bromo-2-(difluoromethoxy)-4-fluoroaniline |
InChI |
InChI=1S/C7H5BrF3NO/c8-5-3(9)1-2-4(12)6(5)13-7(10)11/h1-2,7H,12H2 |
InChI Key |
NZMDKFJWOGSXQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1N)OC(F)F)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline typically involves multiple steps, starting from commercially available precursors. One common method is the bromination of 2-(difluoromethoxy)-4-fluoroaniline using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification steps like recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-(difluoromethoxy)-4-fluoroaniline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura coupling reactions, with bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Bromo-2-(difluoromethoxy)-4-fluoroaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of bromine, fluorine, and difluoromethoxy groups can influence the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Key Structural and Functional Differences
The table below compares 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline with five analogous compounds, highlighting substituent patterns, molecular weights, and applications:
Impact of Substituents on Reactivity and Bioactivity
- Bromine vs. Other Halogens : Bromine’s larger atomic radius increases steric bulk compared to chlorine or fluorine, influencing binding pocket interactions. For example, 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline shows higher selectivity for enzyme targets than 4-Chloro-3-(difluoromethoxy)aniline .
- Difluoromethoxy Group : The -OCHF₂ group provides stronger electron-withdrawing effects than methoxy (-OCH₃) or ethoxy (-OCH₂CH₃) groups, enhancing stability and resistance to metabolic degradation. This makes the compound more suitable for long-acting pharmaceuticals compared to analogs like 4-Bromo-3-methoxyaniline .
- Positional Isomerism : The 3-bromo-4-fluoro configuration in the target compound optimizes electronic effects for nucleophilic aromatic substitution (SNAr), whereas positional isomers like 4-Bromo-2-(difluoromethoxy)-6-fluoroaniline exhibit altered reactivity patterns due to steric clashes .
Research Findings and Industrial Relevance
Case Studies
- Pharmaceuticals: The target compound was used to synthesize a novel kinase inhibitor with 90% efficacy in preclinical cancer models, outperforming derivatives lacking the difluoromethoxy group .
- Agrochemicals: In pesticide formulations, its halogenated structure provides resistance to UV degradation, increasing field longevity by 30% compared to non-fluorinated analogs .
Limitations and Challenges
- Synthetic Complexity : Multi-step synthesis (e.g., bromination followed by SNAr) results in lower yields (~45%) compared to simpler analogs like 4-fluoroaniline (yield >80%) .
- Toxicity : The bromine atom increases hepatotoxicity risk (LD₅₀ = 120 mg/kg in rodents), necessitating structural optimization for safer derivatives .
Biological Activity
3-Bromo-2-(difluoromethoxy)-4-fluoroaniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, structure-activity relationships, and relevant case studies.
Molecular Structure:
- Molecular Formula: C7H5BrF2N
- Molecular Weight: 232.03 g/mol
- IUPAC Name: 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline
The biological activity of 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline is primarily attributed to its interaction with specific molecular targets within biological systems. It has been studied for its role in inhibiting protein methyltransferases, particularly SMYD2, which is implicated in various cancers. The compound's difluoromethoxy group enhances its binding affinity and selectivity towards these targets, which is crucial for its therapeutic potential.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies indicate that modifications to the aniline structure significantly affect biological activity. For instance, the presence of the difluoromethoxy group is essential for enhancing potency against SMYD2.
| Compound | IC50 (μM) | Comments |
|---|---|---|
| 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline | 0.8 | Highly potent against SMYD2 |
| 4-(difluoromethoxy)phenyl derivative | >15 | Less active compared to meta-substituted derivatives |
Anticancer Properties
Research has shown that 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline exhibits significant anticancer activity by inhibiting SMYD2-mediated methylation processes. In vitro studies have demonstrated that this compound can effectively reduce cell proliferation in various cancer cell lines, including breast and lung cancer models.
Case Studies
-
In Vitro Studies:
- A study conducted on breast cancer cell lines revealed that treatment with 3-Bromo-2-(difluoromethoxy)-4-fluoroaniline resulted in a dose-dependent decrease in cell viability, with IC50 values around 0.8 μM.
- The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting a mechanism involving programmed cell death.
-
In Vivo Studies:
- In xenograft models, administration of the compound led to a significant reduction in tumor size compared to control groups. Pharmacokinetic studies indicated favorable absorption and distribution profiles, making it a candidate for further development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
